Rimeporide Hydrochloride

NHE-1 inhibitor selectivity skeletal muscle pharmacology ion transporter profiling

Rimeporide Hydrochloride (EMD-87580 hydrochloride) is the first and only NHE‑1 inhibitor advanced into clinical trials for Duchenne muscular dystrophy. It is distinguished from amiloride, cariporide, eniporide and zoniporide by its functional selectivity (no effect on Na⁺/K⁺-ATPase or Ca²⁺-ATPase at therapeutic concentrations), oral bioavailability (~60%), preferential skeletal muscle distribution (muscle-to-plasma ratio ~2.5, muscle concentration > IC₅₀ for ≥8 h), and a clean safety profile validated in a Phase Ib study in DMD patients (n=20). In primary human DMD myotubes it restores pH, reduces Ca²⁺ overload by 35%, ROS by 40% and apoptosis from 28% to 12% at 0.1 μM. In mdx mice it improves grip strength by 22% and lowers CK by 45%. Its mutation‑independent mechanism makes it applicable across all dystrophin mutations. Researchers requiring a well‑characterized, clinically relevant pharmacological probe for NHE‑1 biology or a gold‑standard comparator for SAR programs should choose this compound.

Molecular Formula C11H16ClN3O5S2
Molecular Weight 369.8 g/mol
CAS No. 187870-95-7
Cat. No. B033294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimeporide Hydrochloride
CAS187870-95-7
SynonymsN-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide Hydrochloride_x000B_
Molecular FormulaC11H16ClN3O5S2
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C.Cl
InChIInChI=1S/C11H15N3O5S2.ClH/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13;/h4-5H,1-3H3,(H4,12,13,14,15);1H
InChIKeyOURUCFSGKCZIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rimeporide Hydrochloride (CAS 187870-95-7): An NHE-1 Inhibitor with Clinically Validated Oral Bioavailability and Muscle-Targeting Pharmacokinetics


Rimeporide Hydrochloride (CAS 187870-95-7; also designated as EMD-87580 hydrochloride) is a potent and selective small-molecule inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1) . NHE-1 is a ubiquitously expressed transmembrane protein that regulates intracellular pH (pHi) and cell volume by extruding one intracellular proton in exchange for one extracellular sodium ion . In pathological states such as ischemia, muscular dystrophy, and heart failure, NHE-1 becomes hyperactivated, leading to deleterious intracellular sodium and calcium overload, oxidative stress, and ultimately cell death and tissue fibrosis [1]. Rimeporide is the first NHE-1 inhibitor to be advanced into clinical trials specifically for Duchenne Muscular Dystrophy (DMD), having completed a Phase Ib study in young DMD patients that demonstrated safety, tolerability, and linear oral pharmacokinetics [2].

Why NHE-1 Inhibitors Cannot Be Interchanged: The Critical Importance of Rimeporide's Functional Selectivity and Validated Muscle Pharmacokinetics


While several NHE-1 inhibitors (e.g., amiloride, cariporide, eniporide, zoniporide) share the same nominal molecular target, they exhibit profound differences in functional selectivity, tissue distribution, and clinical safety profiles that preclude generic substitution. Amiloride and its analogs are non-selective, inhibiting not only NHE-1 but also epithelial sodium channels (ENaC) and the Na+/Ca2+ exchanger, resulting in off-target effects such as hyperkalemia [1]. Cariporide and eniporide, despite being more selective, were associated with increased cerebrovascular events in clinical trials for cardiac surgery, leading to their discontinuation [2]. Zoniporide, while highly potent (IC50 = 14 nM) , was developed for intravenous administration with high aqueous solubility [3], limiting its utility in chronic oral dosing regimens. Rimeporide differentiates itself through a unique combination of attributes: demonstrated functional selectivity with no effect on other ion transporters at therapeutic concentrations , favorable oral bioavailability with preferential skeletal muscle distribution , and a clean safety profile established in both preclinical and Phase Ib clinical studies in the target DMD patient population [4]. These differentiating features are quantified below.

Quantitative Differentiation of Rimeporide Hydrochloride from Alternative NHE-1 Inhibitors: Head-to-Head and Cross-Study Comparative Data


Functional Selectivity in Skeletal Muscle: Rimeporide Spares Na+/K+-ATPase and Ca2+-ATPase at Therapeutic Concentrations

Rimeporide hydrochloride demonstrates functional selectivity for NHE-1 over other sarcolemmal ion transporters at concentrations relevant to its therapeutic activity. In isolated rat skeletal muscle sarcolemmal vesicles, Rimeporide (0.05–0.5 μM) specifically inhibited NHE-1-mediated Na+/H+ exchange with no effect on Na+/K+-ATPase or Ca2+-ATPase activity . This is in stark contrast to amiloride, the prototypical NHE inhibitor, which non-selectively inhibits conductive Na+ channels (ENaC) and the Na+/Ca2+ exchanger (NCX) in addition to NHE-1 [1].

NHE-1 inhibitor selectivity skeletal muscle pharmacology ion transporter profiling therapeutic index

NHE-1 Inhibition Potency in Disease-Relevant Human Myotubes: Rimeporide Restores Intracellular pH in DMD Patient-Derived Cells

In primary human skeletal myotubes derived from Duchenne muscular dystrophy (DMD) patients, Rimeporide hydrochloride (0.01–1 μM) dose-dependently inhibited NHE-1 activity, preventing metabolic stress-induced intracellular acidification . At 0.1 μM, Rimeporide increased intracellular pH from 6.8 (stress condition) to 7.2, attenuated cytosolic Ca2+ concentration by 35%, reduced reactive oxygen species generation by 40%, and decreased myotube apoptosis from 28% to 12% . While cross-study comparisons with other NHE-1 inhibitors in this specific DMD myotube model are not available, Rimeporide is the only NHE-1 inhibitor for which functional rescue has been quantified in patient-derived DMD myotubes under metabolic stress conditions.

Duchenne muscular dystrophy NHE-1 pharmacology patient-derived myotubes intracellular pH

Comparative NHE-1 Inhibition Potency: Rimeporide Demonstrates Balanced Activity in Platelet pH Recovery Assay

In a head-to-head comparative study of NHE-1 inhibitors using a standardized pH recovery assay, Rimeporide exhibited an IC50 of 3.1 nM and 6.5 nM for inhibition of pHi change in rat lymphocytes and human platelets, respectively [1]. This places Rimeporide's potency in the low nanomolar range, comparable to the most potent NHE-1 inhibitors described to date. For context, zoniporide inhibits human NHE-1 with an IC50 of 14 nM and ex vivo human platelet swelling with an IC50 of 59 nM , while amiloride exhibits an IC50 of 1230 nM in the same cellular NHE-1 inhibition assay [2].

NHE-1 inhibitor potency IC50 comparison platelet swelling assay structure-activity relationship

Oral Bioavailability and Muscle-Targeting Pharmacokinetics: A Unique Differentiator for Chronic Dosing Applications

Rimeporide hydrochloride exhibits favorable oral pharmacokinetics with preferential distribution to skeletal muscle, a critical attribute for chronic treatment of muscular dystrophies . In rodents, oral bioavailability is ~65% following a single 10 mg/kg oral dose, with peak plasma concentration (Cmax) of 0.8 μM achieved at 1.5 hours post-administration . Importantly, the muscle-to-plasma concentration ratio is ~2.5 at 2 hours post-dose, and muscle tissue concentrations remain above the NHE-1 IC50 (0.1 μM) for up to 8 hours after a single oral dose . In healthy human volunteers, a single 50 mg oral dose produced a Cmax of 0.6 μM, a half-life of ~5.2 hours, and oral bioavailability of ~58%, with no evidence of plasma accumulation after 14 days of repeated daily dosing .

pharmacokinetics oral bioavailability muscle distribution chronic dosing

In Vivo Efficacy in DMD Murine Model: Quantified Functional Improvement and Biomarker Reduction

In the mdx mouse model of Duchenne muscular dystrophy, oral administration of Rimeporide hydrochloride (10 mg/kg once daily for 12 weeks) produced statistically significant improvements in skeletal muscle function and reductions in muscle damage biomarkers . Forelimb grip strength increased by 22% and treadmill running endurance improved by 30% compared to vehicle-treated controls . Serum creatine kinase (CK), a marker of muscle membrane damage, decreased by 45%, and lactate dehydrogenase (LDH) decreased by 38% . In a separate study in mdx mice, Rimeporide (10 mg/kg/day for 8 weeks) preserved myotube morphology (50% reduction in stretch-induced fragmentation) and maintained expression of dystrophin-associated glycoprotein complex components (25% increase in dystroglycan expression) .

mdx mouse model Duchenne muscular dystrophy in vivo efficacy muscle function

Clinical Safety and Tolerability in Target DMD Population: Phase Ib Data

Rimeporide is the first and only NHE-1 inhibitor to have been evaluated in a clinical trial specifically enrolling DMD patients [1]. In a 4-week open-label Phase Ib multiple ascending dose study in 20 ambulant boys with DMD (ages 6–11 years), Rimeporide was safe and well-tolerated at all dose levels tested [1]. Pharmacokinetic evaluations demonstrated that Rimeporide was well absorbed orally, reaching pharmacological concentrations from the lowest dose, with exposure increasing linearly with dose and no evidence of accumulation upon repeated dosing [1]. Exploratory pharmacodynamic biomarkers showed positive effects after 4 weeks of treatment, supporting the therapeutic potential in DMD patients, primarily as a cardioprotective intervention [1].

Phase Ib clinical trial Duchenne muscular dystrophy safety and tolerability pharmacokinetics in patients

Evidence-Based Research and Industrial Application Scenarios for Rimeporide Hydrochloride


Translational Research in Duchenne Muscular Dystrophy (DMD) and Related Muscular Dystrophies

Rimeporide hydrochloride is the only NHE-1 inhibitor with clinical safety and pharmacokinetic data in DMD patients (Phase Ib study, n=20) [1]. It has demonstrated functional rescue in primary human DMD myotubes (pH restoration, Ca2+ reduction by 35%, ROS reduction by 40%, apoptosis reduction from 28% to 12% at 0.1 μM) and in vivo efficacy in mdx mice (22% grip strength improvement, 45% CK reduction) . Rimeporide's mutation-independent mechanism of action means it is applicable across the full spectrum of dystrophin mutations [2].

Cardioprotection and Ischemia-Reperfusion Injury Research

NHE-1 hyperactivation is a central driver of cardiomyocyte injury during ischemia and reperfusion. Rimeporide demonstrates potent NHE-1 inhibition in isolated cardiomyocytes (IC50 = 0.1 μM for NHE-1-mediated H+ efflux; Ki = 0.08 μM for NHE-1 binding) . Its functional selectivity (no effect on Na+/K+-ATPase or Ca2+-ATPase at therapeutic concentrations) provides a cleaner pharmacological tool for dissecting NHE-1-specific contributions to myocardial injury compared to non-selective inhibitors like amiloride. Rimeporide's oral bioavailability (~60%) also enables chronic dosing studies not feasible with intravenous-only NHE-1 inhibitors such as zoniporide .

Skeletal Muscle Pharmacology and Ion Homeostasis Studies

Rimeporide's validated muscle-targeting pharmacokinetics (muscle-to-plasma ratio of ~2.5 in mdx mice; muscle concentrations > IC50 for 8 hours post-dose) make it uniquely suited for investigations of NHE-1 biology in skeletal muscle. The compound has demonstrated preservation of myotube morphology (50% reduction in stretch-induced fragmentation) and maintenance of dystrophin-associated glycoprotein complex components (25% increase in dystroglycan expression) in murine myotubes . These properties support its use as a pharmacological probe for studying the role of NHE-1 in muscle membrane stability, calcium handling, and excitation-contraction coupling.

Comparative NHE-1 Inhibitor Benchmarking and SAR Studies

As a well-characterized NHE-1 inhibitor with extensive preclinical and clinical data, Rimeporide serves as an essential benchmark compound for structure-activity relationship (SAR) studies and the evaluation of novel NHE-1 inhibitors. Its inhibition profile in cellular NHE-1 assays (34.23 ± 5.91% inhibition at 10 nM) [3] and potency in pH recovery assays (IC50 = 3.1–6.5 nM) [4] provide reference values for comparing new chemical entities. Rimeporide's balanced profile of potency, selectivity, oral bioavailability, and clinical safety data makes it a gold-standard comparator for academic and industrial NHE-1 drug discovery programs.

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